molecular formula C9H8BrIN2 B8156208 5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8156208
M. Wt: 350.98 g/mol
InChI Key: GQHICNJTCDGUBL-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound with the molecular formula C9H8BrIN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves halogenation reactions. One common method includes the bromination and iodination of a pyrrolopyridine precursor. The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can have different functional groups replacing the bromine or iodine atoms .

Scientific Research Applications

5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory disorders.

    Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of pyrrolopyridine derivatives.

    Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme activities.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and iodine atoms allows for versatile chemical modifications and the exploration of diverse biological activities .

Properties

IUPAC Name

5-bromo-1-ethyl-3-iodopyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIN2/c1-2-13-5-8(11)7-3-6(10)4-12-9(7)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHICNJTCDGUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C1N=CC(=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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